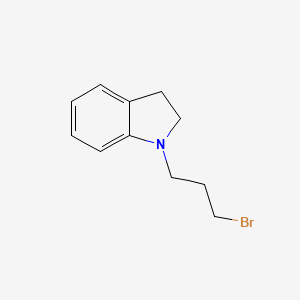

1-(3-Bromopropyl)indolin

Übersicht

Beschreibung

“1H-Indole, 1-(3-bromopropyl)-2,3-dihydro-” is a chemical compound with the molecular formula C11H12BrN . It is used in various chemical reactions and can be obtained from several suppliers .

Molecular Structure Analysis

The molecular structure of “1H-Indole, 1-(3-bromopropyl)-2,3-dihydro-” consists of an indole group attached to a 3-bromopropyl group . The exact structure can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen

Anticancer-Anwendungen

1-(3-Bromopropyl)indolin: wurde als potenzielles Gerüst bei der Entwicklung neuer Antikrebsmittel identifiziert. Die Indolinstruktur ist in vielen Naturprodukten vorhanden und wurde kürzlich für ihre Rolle bei der Krebsbehandlung untersucht. Forscher nutzen die einzigartigen Eigenschaften von Indolinderivaten, um neue Wirkstoffgerüste zu konstruieren, die die nachteiligen Nebenwirkungen der traditionellen Krebschemotherapie und -chirurgie abmildern können .

Antibakterielle Anwendungen

Die antibakteriellen Eigenschaften von Indolinderivaten sind gut dokumentiert. Diese Verbindungen wurden als Antibiotika entwickelt, wobei die laufende Forschung sich auf ihre Antitumor-, Antihypertensiv- und kardiovaskulär-schützenden Aktivitäten konzentriert. Die Fähigkeit des Indolin-Moleküls, über hydrophobe Wechselwirkungen und Wasserstoffbrückenbindungen mit Protein-Aminosäureresten zu interagieren, macht es zu einer wertvollen Komponente bei der Entwicklung antibakterieller Medikamente .

Behandlung von Herz-Kreislauf-Erkrankungen

Indolinderivate werden auf ihr Potenzial zur Behandlung von Herz-Kreislauf-Erkrankungen untersucht. Die strukturellen Merkmale von Indolin, wie z. B. der Benzolring und der Stickstoffring, ermöglichen Wechselwirkungen mit biologischen Zielstrukturen, die bei Herz-Kreislauf-Erkrankungen von entscheidender Bedeutung sind. Diese Forschung ist Teil eines umfassenderen Bestrebens, die pharmakologischen Aktivitäten von Indolin zum kardiovaskulären Schutz zu nutzen .

Entzündungshemmende und Schmerzmittel

Die Einarbeitung der Indolinstruktur in medizinische Verbindungen hat sich bei der Entwicklung entzündungshemmender und schmerzstillender Medikamente als vielversprechend erwiesen. Seine Fähigkeit, Wasserstoffbrückenbindungen zu bilden und hydrophob mit Proteinen zu interagieren, trägt zu seiner Wirksamkeit in diesen therapeutischen Bereichen bei .

Antivirale Aktivität

Indolinderivate haben eine antivirale Aktivität gezeigt, wobei bestimmte Verbindungen eine Hemmwirkung gegen Influenza A und Coxsackie B4-Virus aufweisen. Die Modifikation des Indolingerüsts hat zur Entstehung von Derivaten mit potenten antiviralen Eigenschaften geführt, was die Vielseitigkeit dieser Verbindung bei der Entwicklung antiviraler Wirkstoffe unterstreicht .

Antioxidative Eigenschaften

Der Indolinkern ist Teil verschiedener bioaktiver Verbindungen, die antioxidative Aktivitäten aufweisen. Diese Aktivitäten sind entscheidend für die Bekämpfung von oxidativem Stress, der an zahlreichen Krankheiten beteiligt ist. Die Fähigkeit von Indolinderivaten, freie Radikale abzufangen, macht sie zu Kandidaten für weitere Untersuchungen als Antioxidantien .

Wirkmechanismus

Target of Action

1-(3-Bromopropyl)indoline, also known as 1-(3-bromopropyl)-2,3-dihydroindole or 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro-, is a derivative of isoindolines . Isoindolines are known to interact with the human D2 dopamine receptor . The D2 receptor plays a crucial role in the brain’s reward system and is involved in various neurological and psychiatric disorders .

Mode of Action

Isoindolines, from which it is derived, are known to interact with the main amino acid residues at the allosteric binding site of the d2 receptor . This interaction can modulate the receptor’s activity, leading to changes in neurotransmission .

Biochemical Pathways

Isoindolines, including 1-(3-Bromopropyl)indoline, are part of the tryptophan metabolism pathway . Tryptophan is an essential amino acid that can be metabolized into various bioactive compounds, including indoles . Indoles can further be converted into isoindolines through various enzymatic reactions .

Pharmacokinetics

Isoindolines have been evaluated for their affinity and some pharmacokinetic parameters . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of 1-(3-Bromopropyl)indoline.

Result of Action

The result of 1-(3-Bromopropyl)indoline’s action on the D2 receptor could potentially influence various neurological processes. For instance, modulation of the D2 receptor has been associated with effects on mood, reward, and motor control . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes in gene expression can lead to significant alterations in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and downstream cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating specific signaling pathways and enhancing cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and inflammation . Understanding the dosage-dependent effects of 1H-Indole, 1-(3-bromopropyl)-2,3-dihydro- is crucial for determining its therapeutic potential and safety profile.

Eigenschaften

IUPAC Name |

1-(3-bromopropyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCOOHTWUASKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the 1-(3-bromopropyl)indoline-2,3-dione molecule?

A1: The indoline ring system in 1-(3-bromopropyl)indoline-2,3-dione is essentially planar, with a root-mean-square deviation of 0.026 Å. [] The side chain containing the bromine atom adopts a trans–gauche conformation. This conformation is determined by the torsion angles N—C—C—C and C—C—C—Br, which are −177.5° and 68.1°, respectively. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)

![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)

![3-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1375028.png)

![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)

![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)